![molecular formula C16H9Br2NOS2 B6055472 5-(4-bromobenzylidene)-3-(3-bromophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6055472.png)
5-(4-bromobenzylidene)-3-(3-bromophenyl)-2-thioxo-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-bromobenzylidene)-3-(3-bromophenyl)-2-thioxo-1,3-thiazolidin-4-one is a chemical compound that belongs to the class of thiazolidinone derivatives. This compound has received significant attention from the scientific community due to its potential applications in medicinal chemistry.
Wirkmechanismus
The mechanism of action of 5-(4-bromobenzylidene)-3-(3-bromophenyl)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, it has been suggested that the compound exerts its pharmacological effects by modulating various signaling pathways in the body. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
5-(4-bromobenzylidene)-3-(3-bromophenyl)-2-thioxo-1,3-thiazolidin-4-one has been shown to exhibit various biochemical and physiological effects. For example, it has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in these cells. It has also been shown to reduce inflammation and oxidative stress in animal models of disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-(4-bromobenzylidene)-3-(3-bromophenyl)-2-thioxo-1,3-thiazolidin-4-one in lab experiments is its potential as a drug candidate for various diseases. The compound has been shown to exhibit potent pharmacological effects and has a relatively simple synthesis method. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on 5-(4-bromobenzylidene)-3-(3-bromophenyl)-2-thioxo-1,3-thiazolidin-4-one. One area of interest is the development of more potent analogs of the compound that exhibit improved pharmacological properties. Another area of interest is the investigation of the compound's potential as a therapeutic agent for various diseases, including cancer, diabetes, and Alzheimer's disease. Additionally, future research could focus on elucidating the mechanism of action of the compound and identifying its molecular targets in the body.
Synthesemethoden
The synthesis of 5-(4-bromobenzylidene)-3-(3-bromophenyl)-2-thioxo-1,3-thiazolidin-4-one can be achieved through a multi-step process. The first step involves the condensation of 4-bromobenzaldehyde with 3-bromobenzaldehyde in the presence of ethanol and potassium hydroxide. The resulting product is then reacted with thiourea and ammonium acetate in ethanol to obtain the desired product.
Wissenschaftliche Forschungsanwendungen
5-(4-bromobenzylidene)-3-(3-bromophenyl)-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-bacterial properties. The compound has also been investigated as a potential drug candidate for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.
Eigenschaften
IUPAC Name |
(5Z)-3-(3-bromophenyl)-5-[(4-bromophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Br2NOS2/c17-11-6-4-10(5-7-11)8-14-15(20)19(16(21)22-14)13-3-1-2-12(18)9-13/h1-9H/b14-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWEPIUDZRQAACK-ZSOIEALJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)N2C(=O)C(=CC3=CC=C(C=C3)Br)SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)N2C(=O)/C(=C/C3=CC=C(C=C3)Br)/SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Br2NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Bromophenyl)-5-[(4-bromophenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.